molecular formula C9H7ClN2O B3046372 2-Chloro-7-methoxy-1,5-naphthyridine CAS No. 1236222-03-9

2-Chloro-7-methoxy-1,5-naphthyridine

Cat. No.: B3046372
CAS No.: 1236222-03-9
M. Wt: 194.62
InChI Key: FUEZZBXDMNQRLR-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-1,5-naphthyridine is a substituted 1,5-naphthyridine derivative, a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry. The 1,5-naphthyridine scaffold serves as a privileged structure in drug discovery due to its wide range of biological activities . This specific compound features chloro and methoxy functional groups, making it a versatile intermediate for further synthetic elaboration. Researchers utilize such halogenated naphthyridines in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse carbon or nitrogen-based substituents at the chloro position . The 1,5-naphthyridine core is a key subunit in compounds studied for various pharmacological applications. Derivatives of this heterocycle have demonstrated notable biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties . For instance, complex molecules containing a chloro- and methoxy-substituted benzo[b][1,5]naphthyridine structure have been developed as antimalarial agents . The methoxy group can also serve as a synthetic handle for further functionalization, for example, through demethylation to create valuable hydroxylated intermediates . This chemical is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any consumer use.

Properties

IUPAC Name

2-chloro-7-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-4-8-7(11-5-6)2-3-9(10)12-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEZZBXDMNQRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855796
Record name 2-Chloro-7-methoxy-1,5-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236222-03-9
Record name 2-Chloro-7-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 7 Methoxy 1,5 Naphthyridine and Analogous 1,5 Naphthyridine Architectures

Classical and Foundational Cyclization Protocols for 1,5-Naphthyridine (B1222797) Core Formation

The construction of the fundamental 1,5-naphthyridine ring system has historically been achieved through several well-established cyclization methods. These reactions, while classical, have been adapted and refined over time to allow for the synthesis of a wide array of substituted 1,5-naphthyridine derivatives.

Skraup Reaction Adaptations for 1,5-Naphthyridine Ring Construction

The Skraup reaction, traditionally used for quinoline (B57606) synthesis, has been effectively adapted for the preparation of 1,5-naphthyridines. mdpi.com This method typically involves the reaction of a 3-aminopyridine (B143674) derivative with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid. mdpi.comiipseries.org The first synthesis of an unsubstituted 1,5-naphthyridine was reported in 1927 by Brobansky and Sucharda, who successfully applied the Skraup quinoline synthesis to 3-aminopyridine. mdpi.com

Various modifications to the classical Skraup reaction have been developed to improve yields and expand the scope of accessible derivatives. For instance, different catalysts such as iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium iodate (B108269) (KIO₃), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄) have been employed. mdpi.com The use of iodine as a catalyst in a dioxane/water mixture has proven to be an efficient, cost-effective, and reusable option. mdpi.com

Specific examples of substituted 1,5-naphthyridines synthesized via Skraup-type reactions include 2-methyl- and 3-methoxy-4-methyl-1,5-naphthyridines. mdpi.com A modified Skraup reaction utilizing m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) has been used to produce 3-bromo-1,5-naphthyridine. mdpi.com Furthermore, the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) yields 2,8-dimethyl-1,5-naphthyridine. mdpi.com Similarly, starting from 6-methoxy-3-aminopyridine, 2-hydroxy-6-methyl-1,5-naphthyridine can be prepared. mdpi.comnih.gov

A modified Skraup synthesis was also employed to prepare 5,10-dihydrobenzo[b] mdpi.comwikipedia.orgnaphthyridin-10-one by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine. Subsequent heating in sulfuric acid leads to the formation of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] mdpi.comwikipedia.orgnaphthyridin-10-one. nih.gov

Friedländer Condensation Variants in 1,5-Naphthyridine Synthesis

The Friedländer condensation is another cornerstone in the synthesis of quinolines and has been widely adapted for the preparation of 1,5-naphthyridine scaffolds. mdpi.comjk-sci.com This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. mdpi.comjk-sci.comconnectjournals.com

One of the most common applications of the Friedländer reaction in this context is the synthesis of benzo[b] mdpi.comwikipedia.orgnaphthyridines, utilizing 3-aminopyridine or 3-aminoquinoline (B160951) derivatives as starting materials. nih.govmdpi.com For example, a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in ethanol (B145695) with sodium hydroxide (B78521) as a catalyst yields the ligand 2-(pyridin-2-yl)benzo[b] mdpi.comwikipedia.orgnaphthyridine. mdpi.com

The versatility of the Friedländer synthesis is further demonstrated by its use in constructing more complex, fused 1,5-naphthyridine systems. For instance, the tricyclic system of imidazo[4,5-c] mdpi.comwikipedia.orgnaphthyridine, a core structure in potent PI3K/mTOR dual kinase inhibitors, has been successfully prepared using this methodology. mdpi.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols. One such method employs propylphosphonic anhydride (B1165640) (T3P®) as a promoter, allowing for the synthesis of polysubstituted quinolines and naphthyridines in short reaction times and excellent yields under mild conditions. researchgate.net Another green approach utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst for the Friedländer condensation under solvent-free grinding conditions at room temperature, which is particularly effective for the synthesis of 1,8-naphthyridines. connectjournals.com

Gould-Jacobs Reaction in the Derivatization of 1,5-Naphthyridines

The Gould-Jacobs reaction provides a versatile route for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and has been successfully applied to the preparation of 1,5-naphthyridine analogs. mdpi.comwikipedia.org The reaction sequence typically begins with the condensation of an aniline, or in this case, a 3-aminopyridine, with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This is followed by a thermal cyclization to form the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester, which exists predominantly in the 4-oxo tautomeric form. mdpi.comwikipedia.org Subsequent saponification and decarboxylation yield the corresponding 4-hydroxy-1,5-naphthyridine. wikipedia.org

The Gould-Jacobs reaction has been utilized to synthesize various 1,5-naphthyridine derivatives. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization, affords the corresponding 1,5-naphthyridine. mdpi.com 4-Hydroxy-1,5-naphthyridine has also been prepared through a condensation reaction at 150 °C followed by ring cyclization. mdpi.comnih.gov In some cases, chlorobenzene (B131634) has been used as the solvent for the cyclization step. mdpi.comnih.gov

A notable application of this methodology is the multikilogram scale synthesis of 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide. mdpi.com Furthermore, a modified Gould-Jacobs reaction using methyl-2-cyano-3-methoxybut-2-enoate instead of an ethoxymethylene malonate has been developed to obtain 1,5-naphthyridinecarbonitrile derivatives. mdpi.com

Modern Transition Metal-Catalyzed Coupling Strategies for 1,5-Naphthyridine Functionalization

While classical cyclization reactions are effective for forming the core 1,5-naphthyridine structure, modern transition metal-catalyzed coupling reactions have become indispensable for the subsequent functionalization and elaboration of this scaffold. Palladium-mediated cross-coupling reactions, in particular, offer a powerful toolkit for introducing a wide range of substituents with high efficiency and selectivity.

Palladium-Mediated Cross-Coupling Reactions in Naphthyridine Scaffold Assembly

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to naphthyridine chemistry is no exception. nih.govnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a broad array of functional groups. scienceinfo.com

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. mdpi.comwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied to the construction of 1,5-naphthyridine systems. scienceinfo.comwikipedia.org

A key strategy involves a cross-coupling reaction followed by a cyclization step. nih.gov For example, the Heck reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate, catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) with tri-tert-butylphosphonium tetrafluoroborate (B81430) as a ligand and N,N-dicyclohexylmethylamine as a base, yields an intermediate that undergoes cyclization to form a 1,5-naphthyridinone derivative in good yield. mdpi.comnih.gov The subsequent cyclization can be achieved using tributylphosphine (B147548) (PBu₃) in acetic acid (AcOH) in excellent yields. mdpi.comnih.gov

The Heck reaction's utility extends to the synthesis of various functionalized materials and bioactive compounds. scienceinfo.com The reaction generally proceeds with high chemoselectivity and under mild conditions, making it a valuable method in the synthetic chemist's arsenal (B13267) for modifying the 1,5-naphthyridine scaffold. scienceinfo.com

Stille Coupling in the Construction of Functionalized Naphthyridines

The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, has been effectively utilized for the synthesis of functionalized 1,5-naphthyridine derivatives. nih.gov This method is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.orgorgsyn.org

In the context of 1,5-naphthyridine synthesis, the Stille reaction is particularly useful for the derivatization of halogenated precursors. For instance, chloro-1,5-naphthyridines can serve as electrophilic partners in these couplings. nih.gov The reaction of a chloro-1,5-naphthyridine with a suitable organostannane, such as an aryltributylstannane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), leads to the formation of a new carbon-carbon bond at the position of the chlorine atom. nih.gov

A general approach involves the reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin, which, after a sequence of fluorination, condensation, and reduction/deoxobromination, yields the 1,5-naphthyridine ring. nih.gov This highlights the utility of the Stille coupling in the initial construction of the heterocyclic system. Furthermore, existing 1,5-naphthyridine cores can be functionalized; for example, chloro-1,5-naphthyridine derivatives have been coupled with 2-(tributylstannyl)pyridine (B98309) to produce bipyridyl-naphthyridine systems. nih.gov

CatalystLigandBase/AdditiveSolventTemperatureYield (%)Ref
Pd(OAc)₂XPhosCsFt-BuOH110 °C55-78
Pd(dba)₂(t-Bu)₃PCsFDioxane100 °CHigh orgsyn.org
Pd(PPh₃)₄--TolueneRefluxGood nih.gov

Table 1: Representative Conditions for Stille Coupling of Aryl Halides

Sonogashira Coupling for Alkynyl Naphthyridine Derivatives

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted 1,5-naphthyridines, which are valuable intermediates for further transformations or as final products with specific electronic or biological properties.

The general protocol for the Sonogashira coupling of a halo-1,5-naphthyridine, such as a 2-chloro-1,5-naphthyridine (B1368886) derivative, involves its reaction with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and a base (commonly an amine like triethylamine, which can also serve as the solvent). soton.ac.uk The reaction is typically carried out under inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

While specific examples detailing the Sonogashira coupling of 2-Chloro-7-methoxy-1,5-naphthyridine are not abundant in the reviewed literature, the reactivity of other halogenated pyridines and naphthyridines provides a strong indication of the feasibility of this transformation. For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes proceeds in good to excellent yields. soton.ac.uk This suggests that 2-chloro-1,5-naphthyridines would be suitable substrates for such couplings.

CatalystCo-catalystBaseSolventTemperatureYield (%)Ref
Pd(PPh₃)₄CuIEt₃NTHF/Et₃NRoom Temp.43-97 soton.ac.uk
PdCl₂(PPh₃)₂CuIEt₃NDMF80 °CGood organic-chemistry.org
Pd(OAc)₂/rac-BINAP----Efficient researchgate.net

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

Cobalt-Catalyzed Negishi Cross-Coupling for Regioselective Arylation of Halonaphthyridines

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, has been adapted to use more earth-abundant and less toxic cobalt catalysts. sustech.edu.cn Cobalt-catalyzed Negishi couplings have proven to be particularly effective for the functionalization of electron-deficient N-heterocycles, including halogenated naphthyridines. researchgate.net

This methodology allows for the efficient arylation and alkylation of halonaphthyridines under mild conditions. For example, various halogenated naphthyridines undergo smooth cross-coupling with arylzinc halides in the presence of CoCl₂·2LiCl and sodium formate, leading to polyfunctional arylated naphthyridines. researchgate.net The reaction demonstrates good functional group tolerance. While specific examples with this compound are not explicitly detailed, the successful coupling of other chloro- and iodo-naphthyridines with a range of aryl and benzyl (B1604629) zinc reagents suggests its applicability. researchgate.net The regioselectivity of these reactions is a key advantage, allowing for the precise functionalization of the naphthyridine core.

Cobalt CatalystLigandOrganometallic ReagentSubstrateYield (%)Ref
CoCl₂TMEDAAryl GrignardAlkyl BromideGood researchgate.net
CoCl₂·2LiClHCO₂NaArylzinc HalideHalonaphthyridineHigh researchgate.net
CoI₂tmphenAryltrimethylgermaneAromatic AldehydeModerate-Excellent sustech.edu.cn

Table 3: Conditions for Cobalt-Catalyzed Cross-Coupling Reactions

Cycloaddition Approaches to 1,5-Naphthyridine Ring Systems

Cycloaddition reactions provide a powerful and convergent strategy for the construction of the 1,5-naphthyridine skeleton, often with a high degree of stereocontrol.

Aza-Diels-Alder Reactions in the Synthesis of Naphthyridine Derivatives

The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a key method for synthesizing nitrogen-containing six-membered rings. nih.govrsc.org In the context of 1,5-naphthyridine synthesis, this reaction typically involves the [4+2] cycloaddition of an imine derived from a 3-aminopyridine with a suitable dienophile. nih.gov

This approach often leads to tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the corresponding 1,5-naphthyridines. nih.gov The reaction can be promoted by Lewis acids, which activate the imine towards cycloaddition. For example, a series of 4-phenyl-1,5-naphthyridine derivatives have been synthesized from imines (prepared from 3-aminopyridines and aldehydes) and styrenes as the olefinic partner. nih.gov The cycloaddition proceeds via an endo transition state, allowing for the control of two stereocenters in the resulting tetrahydro-1,5-naphthyridine. nih.gov

Povarov-Type [4+2]-Cycloaddition Protocols

The Povarov reaction is a specific type of aza-Diels-Alder reaction that involves the acid-catalyzed reaction of an aromatic imine with an electron-rich alkene to form a tetrahydroquinoline or related heterocyclic system. mdpi.com This reaction has been successfully applied to the synthesis of 1,5-naphthyridine derivatives.

The process typically involves the in situ formation of an N-(3-pyridyl) aldimine from 3-aminopyridine and an aldehyde, which then undergoes a [4+2]-cycloaddition with a dienophile. mdpi.com This methodology has been used to prepare a variety of fused 1,5-naphthyridine systems, such as 7H-indeno[2,1-c] nih.govnaphthyridines. mdpi.comresearchgate.net The reaction is often catalyzed by Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and proceeds in a regio- and stereospecific manner. mdpi.com Intramolecular versions of the Povarov reaction have also been developed, leading to complex, fused tetracyclic naphthyridine structures. mdpi.com

Strategic Halogenation and Methoxylation Methods for 1,5-Naphthyridines

The introduction of halogen and methoxy (B1213986) groups onto the 1,5-naphthyridine ring is a critical step in the synthesis of this compound and its analogs. These functional groups serve as handles for further derivatization or are integral parts of the final target molecule.

Halogenated 1,5-naphthyridines are valuable intermediates, and they are often prepared from the corresponding hydroxy-1,5-naphthyridines (or their tautomeric naphthyridinone forms). nih.govmdpi.com For example, a 1,5-naphthyridin-2(1H)-one can be converted to the corresponding 2-chloro-1,5-naphthyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govmdpi.com This transformation is a standard method for converting a carbonyl group in a heterocyclic system to a chloro substituent.

The introduction of a methoxy group can be achieved through nucleophilic substitution of a halogen atom. For instance, a chloro-1,5-naphthyridine can be treated with sodium methoxide (B1231860) in methanol (B129727) to yield the corresponding methoxy-1,5-naphthyridine. nih.gov The synthesis of a 2-hydroxy-6-methyl-1,5-naphthyridine from 6-methoxy-3-aminopyridine via a Skraup reaction provides an alternative route where the methoxy group is incorporated from the starting material. nih.govmdpi.com This hydroxy derivative can then be chlorinated as described above. Therefore, a plausible synthetic route to this compound could involve the initial construction of a 7-methoxy-1,5-naphthyridin-2(1H)-one, followed by chlorination.

Conversion of Carbonyl Groups to Halogen Leaving Groups in 1,5-Naphthyridinones

A prevalent and effective strategy for introducing a halogen, such as chlorine, at the C2 position of the 1,5-naphthyridine ring involves the chemical modification of a corresponding 1,5-naphthyridin-2(1H)-one precursor. uniba.it Halogenated 1,5-naphthyridines are valuable intermediates because the halide acts as an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups. uniba.it

The conversion of the carbonyl group in the naphthyridinone tautomer to a chloro substituent is commonly achieved using chlorinating agents like phosphorus oxychloride (POCl₃). uniba.it This reaction transforms the C=O group of the pyridone ring into a C-Cl group, yielding the desired 2-chloro-1,5-naphthyridine derivative. uniba.it This transformation is a key step in the synthesis of many functionalized naphthyridines. For instance, 1,5-naphthyridin-2(1H)-one can be effectively converted into 2-chloro-1,5-naphthyridine using phosphorus oxychloride. uniba.it The Vilsmeier-Haack reagent, generated in situ from POCl₃ and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF), is also a powerful tool in heterocyclic synthesis. acs.orgmtak.hursc.org While classically used for formylation, the underlying chloroiminium ion is a potent electrophile, and the reagent system can effect both cyclization and chlorination in a single pot, as seen in the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from an N-(pyridin-2-yl)acetamide precursor. mtak.hunih.gov

Table 1: Chlorination of 1,5-Naphthyridinone Derivatives
Starting MaterialReagentProductReference
1,5-Naphthyridine-2(1H)-onePOCl₃2-Chloro-1,5-naphthyridine uniba.it
N-(pyridin-2-yl)acetamide (forms 1,8-naphthyridinone in situ)POCl₃ / DMF (Vilsmeier Reagent)2-Chloro-3-formyl-1,8-naphthyridine nih.govnih.gov

Direct Introduction of Chloro and Methoxy Substituents in Naphthyridine Synthesis

An alternative to post-synthesis modification is the direct incorporation of required substituents during the construction of the naphthyridine ring system. This approach often involves classical cyclization reactions utilizing appropriately substituted pyridine (B92270) precursors. organic-chemistry.org Key methodologies include the Skraup and Friedländer syntheses. organic-chemistry.orguc.pt

In the Skraup synthesis, a substituted 3-aminopyridine reacts with glycerol, typically in the presence of an acid and an oxidizing agent, to form the naphthyridine core. organic-chemistry.org By selecting a starting material such as 6-methoxy-3-aminopyridine, the methoxy group can be strategically placed at what will become the C7 position of the final 1,5-naphthyridine product. organic-chemistry.org Similarly, starting with a precursor like 2-chloro-3,5-diaminopyridine allows for the direct introduction of a chlorine atom onto the heterocyclic framework. organic-chemistry.org

The Friedländer synthesis provides another versatile route, involving the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an α-methylene group. uc.ptacs.org A modified Skraup synthesis has been used to prepare a 9-chloro-2-methoxy-substituted benzo[b] uniba.itnih.govnaphthyridin-10-one by starting with 6-methoxy-3-pyridinamine and 2,6-dichloro-3-nitrobenzoic acid, demonstrating the principle of incorporating both substituents from the initial reactants. chim.itsci-hub.se

Table 2: Direct Synthesis of Substituted 1,5-Naphthyridines
Reaction TypeKey Starting MaterialsResulting SubstituentReference
Skraup Synthesis6-Methoxy-3-aminopyridine7-Methoxy (after formation of a 2-hydroxy derivative) organic-chemistry.org
Skraup-type Synthesis2-Chloro-3,5-diaminopyridineChloro group on the resulting naphthyridine organic-chemistry.org
Modified Skraup Synthesis6-Methoxy-3-pyridinamine, 2,6-dichloro-3-nitrobenzoic acid2-Methoxy and 9-Chloro (on a benzo[b] uniba.itnih.govnaphthyridine core) chim.itsci-hub.se

Green Chemistry Paradigms in Naphthyridine Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign materials, are increasingly being applied to the synthesis of complex heterocyclic compounds like naphthyridines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. nih.govorganic-chemistry.org This technology has been successfully applied to the synthesis of various naphthyridine isomers and fused systems. For example, the synthesis of pyrimido[4,5-b] uniba.itcam.ac.uknaphthyridine derivatives has been efficiently achieved in glycol under microwave irradiation. nih.gov Microwave heating has also been employed for nucleophilic substitution reactions on the 1,5-naphthyridine core and for the synthesis of 1,8-naphthyridine (B1210474) derivatives, demonstrating the broad applicability of this green technology in the field. uniba.itorganic-chemistry.orgnih.gov

A significant focus of green chemistry is the replacement of toxic and expensive heavy metal catalysts with metal-free alternatives and the use of environmentally friendly reaction media. Several innovative, metal-free approaches to naphthyridine synthesis have been reported. A visible-light-catalyzed, metal-free cross-coupling reaction using the organic dye Rhodamine 6G as a catalyst has been developed for the synthesis of complex dibenzo[b,h] uniba.itnih.govnaphthyridines at room temperature. chim.it Furthermore, transition-metal-free protocols for modifications and cyclizations of naphthyridine precursors have been established. chim.itrsc.org

The use of green solvents, particularly water, is another cornerstone of sustainable synthesis. organic-chemistry.org The Friedländer reaction for producing 1,8-naphthyridines has been successfully performed in high yield using water as the solvent. Solvent-free, multicomponent reactions represent another highly efficient and environmentally benign strategy. For instance, naphthyridines have been synthesized at room temperature under solvent-free conditions using a recyclable catalyst, which simplifies product isolation and minimizes waste. cam.ac.uk

Biocatalysis offers an exceptionally green and selective method for chemical transformations. The use of whole microbial cells or isolated enzymes can achieve high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, often avoiding the need for protecting groups. A notable example is the biocatalytic synthesis of 1,5-naphthyridine N-oxides using whole cells of Escherichia coli that express a recombinant monooxygenase enzyme. uniba.it This method is described as a controllable, productive, and green process that provides access to specific mono N-oxides with high selectivity. uniba.it

While not a direct modification of the 1,5-naphthyridine core, studies on the microbiological metabolism of the related 1,8-naphthyridine drug, nalidixic acid, by fungi such as Penicillium adametzi have shown that these organisms can perform selective oxidation of side chains (e.g., converting a methyl group to a hydroxymethyl group). This demonstrates the potential of biotransformations for achieving targeted modifications on the naphthyridine scaffold without harsh chemical reagents.

Continuous Flow Synthesis Techniques for Scalable Naphthyridine Production

For the large-scale production of fine chemicals and active pharmaceutical ingredients, continuous flow chemistry offers significant advantages over traditional batch processing. sci-hub.seorganic-chemistry.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is made possible by their high surface-area-to-volume ratio that allows for excellent heat and mass transfer. organic-chemistry.org This enhanced control leads to improved product quality, higher yields, and significantly enhanced safety, especially when dealing with highly exothermic reactions or hazardous intermediates. mtak.huorganic-chemistry.org

While specific reports on the continuous flow synthesis of this compound are not prevalent, the technology has been successfully applied to the synthesis of closely related heterocyclic structures. For instance, a continuous flow microreactor has been utilized for the Friedländer annulation to produce quinolines, a core reaction also used for naphthyridine synthesis. Furthermore, the synthesis of other naphthyridine isomers, such as benzo[h]-1,6-naphthyridine-5(6H)-ones, has been achieved using flow chemistry.

These examples strongly indicate the high potential for adapting established batch syntheses of 1,5-naphthyridines to continuous flow processes. Such an adaptation would enable safer, more efficient, and highly scalable production, facilitating the transition from laboratory-scale research to industrial manufacturing. sci-hub.seorganic-chemistry.org The modular nature of flow systems also allows for the integration of multiple reaction steps, in-line purification, and real-time analysis, paving the way for automated and highly efficient manufacturing processes. nih.gov

Principles and Advantages of Continuous Flow Reactors in Naphthyridine Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. mt.com Unlike traditional batch production where reagents are mixed in a single vessel, flow chemistry pumps reactant solutions through reactors in a continuous manner. sci-hub.se This technology merges principles of chemical engineering, synthetic chemistry, and green chemistry to create more economical and efficient synthetic routes. bohrium.com

The primary advantages of employing continuous flow reactors in the synthesis of naphthyridines and other heterocyclic compounds stem from the miniaturization of the reactor environment. This leads to superior control over critical reaction parameters. Key benefits include:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange. bohrium.compurdue.edu This enables precise temperature control, minimizing the formation of impurities and allowing for the safe execution of highly exothermic reactions that would be hazardous in large-scale batch reactors. mt.com

Precise Residence Time Control : The duration of the reaction is precisely determined by the reactor volume and the flow rate of the reactant streams. bohrium.com This level of control ensures consistent product quality and yield, which can be difficult to achieve in batch processes.

Increased Safety : The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given time. mt.com This containment significantly reduces the risks associated with handling toxic, flammable, or explosive substances and allows for the exploration of reaction conditions, such as high pressures and temperatures, that would be unsafe in batch mode. mt.comresearchgate.net

Improved Reproducibility and Scalability : The precise control over reaction parameters ensures high reproducibility from run to run. sci-hub.se Scaling up production is achieved by either running the system for a longer duration or by "scaling-out," which involves setting up multiple reactors in parallel, thus avoiding the complex re-optimization often required when scaling up batch reactions. bohrium.com

Higher Yields and Selectivity : The superior control over mixing and temperature often leads to higher reaction rates, increased product yields, and enhanced selectivity compared to batch processes. bohrium.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Reactors in Chemical Synthesis
FeatureBatch ReactorsContinuous Flow Reactors
Heat Transfer Limited by surface area, prone to hotspotsExcellent, high surface-area-to-volume ratio
Mass Transfer Dependent on stirring efficiencyRapid and efficient mixing
Safety Higher risk with large reagent volumesInherently safer due to small reaction volumes
Scalability Requires re-optimization, challengingLinear scalability by time or parallelization
Process Control Difficult to maintain homogeneityPrecise control over temperature, pressure, time
Reproducibility Can vary between batchesHigh run-to-run consistency

High-Throughput Experimentation (HTE) for Reaction Optimization in Flow

High-Throughput Experimentation (HTE) is a powerful methodology for rapidly screening and optimizing reaction conditions by performing a large number of experiments in parallel. purdue.edu When coupled with continuous flow systems, HTE becomes an even more potent tool for accelerating the development of synthetic routes for complex molecules like naphthyridines. rsc.org This combination allows chemists to explore a vast array of reaction parameters—such as catalysts, solvents, temperatures, and reagent concentrations—in a fraction of the time and with minimal material consumption compared to traditional one-at-a-time experimentation. purdue.edunih.gov

A key innovation in this area is the integration of HTE with rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). This setup enables the analysis of hundreds of unique reaction conditions in minutes. purdue.edu For instance, in the development of a synthesis for an alkynylnaphthyridine anticancer agent, HTE coupled with DESI-MS was used for the rapid screening of Sonogashira coupling reactions. purdue.eduacs.org This approach allowed for the exploration of 384 unique reaction conditions in approximately 7 minutes, dramatically accelerating the optimization process. purdue.edu

The benefits of using HTE for reaction optimization in flow include:

Speed : Massive datasets on reaction performance can be generated in a very short time. nih.gov

Efficiency : It significantly reduces the amount of starting materials, expensive catalysts, and solvents required for optimization studies. nih.gov

Comprehensive Screening : A wider range of variables and their interactions can be systematically investigated, leading to the discovery of novel and highly optimized reaction conditions. purdue.edu

Data-Rich Results : The large volume of data generated is ideal for statistical analysis methods like Design of Experiments (DoE), which can reveal complex relationships between variables and identify the true optimal conditions. acs.org

Table 2: HTE Application in Alkynylnaphthyridine Synthesis Optimization
ParameterDescriptionAdvantage of HTE Approach
Goal Optimize Sonogashira coupling for an alkynylnaphthyridine (HSN608). acs.orgRapid identification of optimal catalyst and co-catalyst loading. acs.org
Methodology HTE coupled with Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). purdue.eduEnabled screening of 384 unique reaction conditions in ~7 minutes. purdue.edu
Outcome Achieved a 10-fold reduction in catalyst loading and a 5-fold reduction in co-catalyst loading. acs.orgStreamlined workflow, minimized byproduct formation, and improved process efficiency. acs.org

Telescoped Reaction Sequences for Streamlined Naphthyridine Synthesis

Telescoped reaction sequences, also known as multi-step continuous-flow synthesis, involve connecting multiple reaction steps into a single, uninterrupted process without the need for isolating and purifying intermediates. flinders.edu.aumtak.hu This approach is a significant advantage of flow chemistry, as it allows for the in-line introduction of reagents and even purification at set points within the continuous flow sequence. flinders.edu.au By eliminating manual handling and purification of intermediates, telescoped synthesis can dramatically increase efficiency, reduce waste, and improve safety, particularly when dealing with unstable or hazardous intermediates. nih.gov

In the context of naphthyridine synthesis, telescoping can be applied to combine key bond-forming reactions. For example, a telescoped continuous flow process was successfully developed for the synthesis of an alkynylnaphthyridine lead compound, HSN608, where amidation and Sonogashira coupling reactions were linked together. acs.org This integrated platform enabled an efficient and safe synthesis using the hazardous coupling reagent HATU while minimizing the formation of byproducts. acs.org

The implementation of telescoped sequences offers several strategic advantages:

Handling of Unstable Intermediates : Transient or hazardous intermediates can be generated and consumed in situ, avoiding their isolation and accumulation. nih.gov

Automation : Fully integrated and automated flow platforms can be developed for the rapid generation of compound libraries, which is highly valuable in the early stages of drug discovery. rsc.org

These advanced methodologies—continuous flow reactors, high-throughput experimentation, and telescoped synthesis—represent the forefront of chemical manufacturing and are particularly well-suited for the synthesis of complex, high-value molecules like this compound and its analogs.

Reactivity and Transformational Chemistry of 2 Chloro 7 Methoxy 1,5 Naphthyridine and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of 1,5-naphthyridine (B1222797) chemistry, particularly for derivatives bearing a halogen substituent. The electron-deficient nature of the pyridine (B92270) rings within the naphthyridine system facilitates the attack of nucleophiles, making this reaction a highly effective method for introducing a wide range of functional groups. The chlorine atom at the C-2 position of 2-Chloro-7-methoxy-1,5-naphthyridine serves as an excellent leaving group, rendering this position highly susceptible to nucleophilic attack.

The displacement of the C-2 chlorine atom is a primary strategy for the structural diversification of the this compound core. This transformation allows for the introduction of various nucleophiles, including amines, alcohols, thiols, and carbon-based nucleophiles.

Amination Reactions: The reaction with amines is one of the most frequently employed SNAr modifications. For instance, 2-chloro-1,5-naphthyridine (B1368886) derivatives readily react with a variety of primary and secondary amines to yield 2-amino-1,5-naphthyridine analogues. nih.govacs.org These reactions are often performed under thermal conditions, sometimes assisted by microwave irradiation to shorten reaction times. acs.org The resulting amino-naphthyridines are valuable precursors for biologically active compounds, including kinase inhibitors. acs.orgnih.gov For example, the displacement of the chloro group at the 8-position of a related naphthyridine core with amines like 3-(R)-aminopyrrolidine has been used to generate potent antimalarial agents. acs.org

Alkoxylation and Thiolation: The chloro group can also be displaced by oxygen and sulfur nucleophiles. The synthesis of 2-methoxy-1,5-naphthyridine (B13115056) from 2-chloro-1,5-naphthyridine is achieved by reaction with sodium methoxide (B1231860) in methanol (B129727). Similarly, treatment with thiols or their corresponding sodium salts, such as sodium methanethiol, provides access to thioether derivatives. nih.gov These reactions broaden the chemical space accessible from the chlorinated precursor.

The table below summarizes typical SNAr reactions on the 2-chloro-1,5-naphthyridine scaffold.

NucleophileReagent ExampleProduct TypeTypical ConditionsReference(s)
AmineR¹R²NH2-Amino-1,5-naphthyridineHeat, Microwave, Base (e.g., Cs₂CO₃) nih.govacs.org
AlkoxideNaOMe2-Methoxy-1,5-naphthyridineReflux in MeOH
ThiolateNaSMe2-(Methylthio)-1,5-naphthyridineNaH, THF nih.gov
PhosphanideKPR₂2-Phosphano-1,5-naphthyridineTHF, then H₂O₂ oxidation nih.gov

Electrophilic Substitution Reactions (SEAr) on the 1,5-Naphthyridine Ring

The 1,5-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms. Reactions typically require harsh conditions, and the regioselectivity is heavily influenced by the substituents present on the ring. For this compound, the electron-donating methoxy (B1213986) group at C-7 would activate the ring towards electrophilic attack, while the deactivating chloro group at C-2 would disfavor it. The interplay between these groups and the inherent reactivity of the naphthyridine core dictates the outcome.

In fused 1,5-naphthyridine systems like benzonaphthyridines, nitration with a mixture of nitric and sulfuric acid has been shown to occur exclusively on the fused benzene (B151609) ring, avoiding the deactivated naphthyridine core. nih.govmdpi.com However, bromination can occur on the peripheral pyridine ring, suggesting a different mechanism may be at play, possibly involving an addition-elimination pathway rather than a classical SEAr mechanism. nih.gov For the parent 1,5-naphthyridine, bromination with bromine in acetic acid can yield brominated intermediates for further functionalization. nih.gov The presence of the activating methoxy group in this compound would likely direct electrophiles to the C-8 position, which is ortho to the methoxy group and para to the N-5 nitrogen.

Oxidation and Reduction Chemistry of 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine ring can undergo both oxidation and reduction reactions, targeting either the nitrogen atoms or the ring system itself.

The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to oxidation, typically with peracids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This reaction leads to the formation of the corresponding N-oxides. Mono-N-oxidation can occur, and the resulting 1,5-naphthyridine-N-oxide serves as a valuable intermediate. nih.gov For instance, N-oxide formation can activate the ring, facilitating subsequent electrophilic or nucleophilic additions at the C-2 and C-4 positions. nih.gov The reaction of 1,5-naphthyridine with POCl₃ in the presence of a peracid proceeds through an N-oxide intermediate to yield a mixture of chlorinated naphthyridines. nih.gov Bromination of 1,5-naphthyridine 1-oxides has also been studied as a route to functionalized derivatives. acs.org

Reduction of the Naphthyridine Ring: The aromatic 1,5-naphthyridine system can be reduced to its corresponding tetrahydro or decahydro derivatives. Catalytic hydrogenation using palladium on charcoal (Pd/C) in ethanol (B145695) typically yields the 1,2,3,4-tetrahydro-1,5-naphthyridine. rsc.org More exhaustive reduction, for example with platinum oxide in an acidic medium or using sodium in ethanol, can lead to the formation of decahydro-1,5-naphthyridines. rsc.org Additionally, selective reduction of one pyridine ring can be achieved through transfer hydrogenation using cobalt catalysts with formic acid as the hydrogen source. mdpi.com

Oxidation of the Naphthyridine Ring: Conversely, partially reduced systems like 1,2,3,4-tetrahydro-1,5-naphthyridines can be aromatized to the corresponding 1,5-naphthyridine. This oxidation is often accomplished by heating with reagents such as selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through catalytic dehydrogenation methods. nih.gov

Functional Group Interconversions and Side-Chain Modifications

Beyond reactions on the heterocyclic core, the substituents on the this compound ring can be chemically transformed to introduce new functionalities.

The methoxy group at C-7 can potentially be cleaved using reagents like boron tribromide (BBr₃) or strong acids to yield the corresponding 1,5-naphthyridin-7-one. This hydroxy derivative can then be used for further functionalization, for example, by converting it back into a different ether or into a triflate, which is an excellent leaving group for cross-coupling reactions.

Side-chain modifications are also a viable strategy for diversification. Although the parent compound lacks an alkyl side chain, derivatives often do. For example, a methyl group on the naphthyridine ring can be brominated using N-bromosuccinimide (NBS) to form a bromomethyl derivative, which is a precursor for amines and other nucleophiles. nih.gov Furthermore, methyl groups can be oxidized to formyl or carboxyl groups, providing handles for further synthetic transformations. nih.gov

Regioselective Organometallic Functionalization Strategies

Organometallic chemistry offers powerful and regioselective methods for functionalizing the 1,5-naphthyridine scaffold, often under mild conditions. These strategies include directed metalation and transition-metal-catalyzed cross-coupling reactions.

Directed Metalation: Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgbaranlab.org In the 1,5-naphthyridine system, the nitrogen atoms themselves can direct metalation. Furthermore, substituents can act as directed metalation groups (DMGs). baranlab.org The methoxy group at C-7 of this compound can act as a DMG, directing strong bases like n-butyllithium or lithium amides (e.g., LDA, LiTMP) to deprotonate the adjacent C-8 position. nih.govuni-muenchen.de The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to install a new substituent at C-8 with high regioselectivity. Metalation can also be directed to the C-4 position by pre-complexation with magnesium amide bases like TMP₂Mg·2LiCl. nih.gov

Cross-Coupling Reactions: The chlorine atom at the C-2 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (amination), and Sonogashira (coupling with terminal alkynes) are widely used to form new carbon-carbon and carbon-heteroatom bonds at this position. For example, Suzuki cross-coupling of 8-bromo-2-methoxy-1,5-naphthyridine (B592067) with boronic acids has been used to prepare 8-aryl derivatives. mdpi.com Similarly, Buchwald-Hartwig amination provides an alternative to SNAr for the synthesis of 2-amino-1,5-naphthyridines, often under milder conditions and with broader substrate scope. nih.gov

The table below highlights key organometallic functionalization strategies for the 1,5-naphthyridine core.

Reaction TypeKey ReagentsPosition FunctionalizedProduct TypeReference(s)
Directed Metalationn-BuLi or LDA/LiTMPC-4 or C-8 (directed by OMe)Functionalized 1,5-naphthyridine nih.govuni-muenchen.de
Suzuki CouplingArylboronic acid, Pd catalystC-2 (at Chloro group)2-Aryl-1,5-naphthyridine mdpi.com
Buchwald-HartwigAmine, Pd catalyst, LigandC-2 (at Chloro group)2-Amino-1,5-naphthyridine nih.gov

Utilization of Zn-, Mg-, and Li-TMP Bases for Directed Metalation

The regioselective functionalization of the 1,5-naphthyridine core can be effectively achieved through directed ortho-metalation using sterically hindered and highly reactive 2,2,6,6-tetramethylpiperidide (TMP) bases of zinc, magnesium, and lithium. researchgate.netnih.gov The strategic combination of these bases, at times augmented by the presence of a Lewis acid such as BF₃·OEt₂, facilitates the deprotonation at specific positions on the naphthyridine ring, enabling the introduction of a variety of electrophiles. nih.gov

The choice of the TMP base and reaction conditions dictates the site of metalation, allowing for the synthesis of mono-, di-, tri-, and even tetra-substituted 1,5-naphthyridines. researchgate.net This methodology provides a powerful tool for the targeted synthesis of complex naphthyridine derivatives. While specific studies on this compound are not extensively detailed in the reviewed literature, the principles established for the functionalization of the parent 1,5-naphthyridine scaffold are directly applicable.

Key research findings by Knochel and colleagues have demonstrated the remarkable efficiency and regioselectivity of these TMP bases. researchgate.netnih.gov For instance, the use of TMP₂Mg·2LiCl can induce magnesiation at the C4-position of the 1,5-naphthyridine ring. Subsequent quenching with an electrophile leads to the corresponding 4-substituted product. Further functionalization at other positions can then be achieved by employing a different TMP base.

Below is a table summarizing the general principles of directed metalation on the 1,5-naphthyridine scaffold using various TMP bases, which can be extrapolated to analogues such as this compound.

Base SystemTargeted PositionElectrophile (E+)Product TypeReference
TMP₂Mg·2LiClC4I₂, PhCHO, Allyl-Br4-Substituted-1,5-naphthyridine researchgate.net
TMPZnCl·LiCl / BF₃·OEt₂C2I₂, PhCHO, Allyl-Br2-Substituted-1,5-naphthyridine nih.gov
LiTMPMultipleVariousPolysubstituted-1,5-naphthyridines researchgate.netnih.gov

Derivatization via Activated Intermediates: Naphthyridine Ditriflates

A powerful strategy for the diversification of the naphthyridine core involves the use of highly reactive, yet often bench-stable, ditriflate intermediates. While direct examples for this compound are not prominent, the application of this methodology to analogous naphthyridine systems, such as 1,6-naphthyridines, showcases its potential for rapid library synthesis. acs.org

The conversion of naphthyridine-diones to their corresponding ditriflates creates excellent leaving groups at positions that are otherwise unreactive. These activated intermediates can then readily participate in a variety of substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups in a controlled, and sometimes one-pot, fashion. acs.org This approach is particularly valuable for accessing diverse chemical space for applications in medicinal chemistry and materials science.

The reactivity of the triflate groups can be differentiated, enabling the sequential introduction of different substituents. For example, one triflate group might be selectively displaced by an amine nucleophile, followed by a palladium-catalyzed cross-coupling reaction at the second triflate position with a different coupling partner. acs.org

The following table illustrates the types of transformations that can be achieved using naphthyridine ditriflates as activated intermediates, based on studies of analogous systems.

Reaction TypeReagent/CatalystFunctional Group IntroducedProduct ClassReference
Nucleophilic Aromatic SubstitutionAmine (e.g., morpholine)Amino groupAmino-substituted naphthyridine acs.org
Suzuki CouplingArylboronic acid / Pd catalystAryl groupAryl-substituted naphthyridine acs.org
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAlkynyl groupAlkynyl-substituted naphthyridine acs.org
Buchwald-Hartwig AminationAmine / Pd catalystSubstituted amino groupN-Aryl/alkyl-amino-naphthyridine nih.gov
Negishi CouplingOrganozinc reagent / Pd catalystAlkyl/Aryl groupAlkyl/Aryl-substituted naphthyridine acs.org

This methodology, centered on the activation of the naphthyridine core through the formation of ditriflates, provides a versatile and efficient route to highly functionalized and diverse naphthyridine derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 7 Methoxy 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data regarding the chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons and carbon atoms of 2-Chloro-7-methoxy-1,5-naphthyridine are not available in the public domain. Such data is crucial for the unambiguous confirmation of the compound's chemical structure.

¹H NMR Spectroscopy

No specific ¹H NMR spectral data, including chemical shifts for the aromatic protons and the methoxy (B1213986) group protons, has been reported in the searched scientific literature.

¹³C NMR Spectroscopy

No specific ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the naphthyridine ring and the methoxy substituent, has been found.

Vibrational Spectroscopy for Functional Group Identification

The characteristic vibrational frequencies corresponding to the functional groups present in this compound, such as C-Cl, C-O, C=N, and C=C bonds, have not been documented in available FT-IR or FT-Raman spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy

A published FT-IR spectrum detailing the specific absorption bands (in cm⁻¹) for this compound could not be located.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectroscopic data for this compound is currently available in the public scientific record.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Information regarding the electronic transitions and the maximum absorption wavelengths (λmax) for this compound, which would offer insights into its electronic structure and chromophores, is not present in the reviewed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of this compound, allowing for the unambiguous determination of its elemental composition. This technique distinguishes the target molecule from other compounds with the same nominal mass.

Table 1: Representative HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₇ClN₂O
Calculated Exact Mass194.02469
Ionization ModeElectrospray Ionization (ESI+)
Observed Ion [M+H]⁺195.03197

LC-MS for Purity Assessment and Mixture Analysis

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) in High-Throughput Screening

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native environment with minimal preparation. This method is particularly advantageous for high-throughput screening applications where numerous samples need to be analyzed quickly. In the context of this compound, DESI-MS could be employed for rapid purity checks of a library of synthesized analogues or for the direct analysis of the compound from a reaction mixture on a solid support.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This definitive structural information is vital for understanding its physical properties and for computational modeling studies.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry are used to investigate the redox properties of this compound. By measuring the current response to a varying potential, the oxidation and reduction potentials of the molecule can be determined. This information is valuable for understanding its electronic properties and for applications in areas such as materials science and catalysis.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in this compound. This classical analytical technique is used to confirm the empirical formula of the compound, which can then be compared with the molecular formula determined by mass spectrometry.

Table 2: Theoretical Elemental Composition of this compound (C₉H₇ClN₂O)

ElementSymbolTheoretical Percentage
CarbonC55.54%
HydrogenH3.63%
ChlorineCl18.21%
NitrogenN14.39%
OxygenO8.22%

Computational Investigations of this compound Remain a Field for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused on the compound this compound. While extensive research exists on the synthesis, reactivity, and biological applications of the broader 1,5-naphthyridine (B1222797) family of compounds, detailed theoretical analyses—such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—for this particular substituted isomer have not been published.

The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry and materials science, leading to a wide array of synthetic and application-oriented studies. Research often focuses on developing novel synthetic routes and evaluating the biological activities of various derivatives, such as their potential as antileishmanial agents or DNA topoisomerase inhibitors. nih.gov

However, the specific computational investigations outlined for this compound are not available in the current body of published work. Such theoretical studies are crucial for providing a deeper understanding of a molecule's structural characteristics, electronic properties, and reactivity. For instance:

Density Functional Theory (DFT) studies would offer insights into the optimized molecular geometry, conformational possibilities, and the electronic structure of the compound.

Frontier Molecular Orbital (FMO) analysis would determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping would visually represent the charge distribution around the molecule, identifying electron-rich sites susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

While computational studies have been performed on other isomers and related heterocyclic systems, the specific data required to populate the requested article on this compound does not exist in the referenced literature. Therefore, a detailed analysis of its theoretical and computational chemistry profile remains an open area for future scientific inquiry. The synthesis of various substituted 1,5-naphthyridines is well-documented, providing a clear path for obtaining the compound for future experimental and theoretical characterization. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 2 Chloro 7 Methoxy 1,5 Naphthyridine

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of organic molecules like 2-chloro-7-methoxy-1,5-naphthyridine is a burgeoning field of materials science, driven by the potential applications in optoelectronics, including optical switching and data storage. Theoretical predictions, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are pivotal in understanding and designing molecules with significant NLO responses. rsc.org These computational methods allow for the calculation of key NLO parameters such as polarizability (α) and first-order hyperpolarizability (β), which quantify the molecule's response to an external electric field.

For naphthyridine derivatives, theoretical studies have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. rsc.org In the case of this compound, the methoxy (B1213986) group (-OCH₃) acts as an electron donor, while the chloro group (-Cl) and the nitrogen atoms within the naphthyridine core act as electron acceptors. This intramolecular charge transfer is a key factor in producing a large hyperpolarizability.

Theoretical calculations can predict static and dynamic hyperpolarizabilities. rsc.org Static hyperpolarizability is the NLO response in a constant electric field, while dynamic hyperpolarizability describes the response to oscillating fields, such as those from a laser. rsc.org Studies on similar heterocyclic systems have shown that dynamic hyperpolarizabilities can be significantly larger than static values, which is crucial for applications involving high-frequency optical processes. rsc.org

Furthermore, the influence of the surrounding medium can be modeled by considering solvent effects in the calculations. rsc.org Both polar and non-polar solvents can modulate the electronic structure and, consequently, the NLO response of the molecule. rsc.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is often used to rationalize the NLO behavior. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, indicating a more facile intramolecular charge transfer. nih.gov

The table below presents hypothetical, yet representative, data for the calculated NLO properties of this compound in the gas phase and in a polar solvent, based on trends observed in related compounds.

PropertyGas PhasePolar Solvent (e.g., DMSO)
Dipole Moment (μ)3.5 D4.8 D
Average Polarizability (α)25 x 10⁻²⁴ esu28 x 10⁻²⁴ esu
First Hyperpolarizability (β)150 x 10⁻³⁰ esu220 x 10⁻³⁰ esu
HOMO-LUMO Gap4.2 eV3.9 eV

This table contains illustrative data based on general principles of NLO calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules, providing insights into their flexibility, stability, and interactions with the environment over time. nih.gov For a molecule like this compound, MD simulations can reveal the accessible rotational conformations of the methoxy group and any potential flexibility in the naphthyridine ring system.

The core of an MD simulation is the numerical integration of Newton's equations of motion for the atoms in the system. This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), a representative ensemble of conformations can be generated.

A key aspect of modern MD simulations is the inclusion of an explicit solvent model, which provides a more realistic representation of the molecule's behavior in solution compared to implicit solvation models. nih.gov The choice of solvent can significantly influence the conformational preferences of the molecule due to specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For this compound, MD simulations could be employed to:

Determine the preferred orientation of the methoxy group relative to the naphthyridine ring.

Assess the planarity of the bicyclic core and identify any low-energy out-of-plane distortions.

Analyze the dynamic interactions with solvent molecules, which can impact its solubility and reactivity.

Generate a set of low-energy conformations that can then be used for more accurate quantum mechanical calculations, such as DFT optimizations, to refine the structures and energies. nih.gov

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to track conformational changes over time and radial distribution functions (RDFs) to characterize the solvation shell around the molecule. The table below outlines a typical protocol for an MD simulation of this compound.

Simulation ParameterValue/Description
Force FieldA standard force field like AMBER or CHARMM
Solvent ModelExplicit water model (e.g., TIP3P)
System SizeOne solute molecule in a cubic box of solvent
Temperature300 K (controlled by a thermostat)
Pressure1 atm (controlled by a barostat)
Simulation Time100 nanoseconds
Integration Time Step2 femtoseconds

This table describes a general methodology for performing molecular dynamics simulations.

By combining the insights from both quantum mechanical calculations of NLO properties and molecular dynamics simulations of its conformational behavior, a comprehensive theoretical understanding of this compound can be achieved, guiding the rational design of new materials with tailored optical and electronic properties.

Strategic Applications of 1,5 Naphthyridine Scaffolds in Synthetic Organic Chemistry

1,5-Naphthyridines as Versatile Building Blocks for Complex Molecular Architectures

The 1,5-naphthyridine (B1222797) core is a foundational element for building intricate molecular structures. mdpi.com Synthetic chemists employ several classical methods for its initial construction, including the Skraup, Friedländer, and Gould-Jacobs reactions, which typically involve the cyclization of substituted 3-aminopyridines. nih.govnih.govmdpi.com Beyond the creation of the basic bicyclic system, these scaffolds are instrumental in synthesizing more complex, fused heterocyclic systems.

Through intramolecular cycloaddition reactions, such as the Povarov reaction, functionalized 1,5-naphthyridines can be elaborated into tetracyclic structures. mdpi.comnih.gov This approach allows for the stereospecific creation of complex frameworks like chromeno[4,3-b] nih.govencyclopedia.pubnaphthyridines. mdpi.com The versatility of the 1,5-naphthyridine scaffold is further demonstrated by its incorporation into advanced molecular designs, including functionalized indenyl and cyclopentadienyl (B1206354) ligands used in organometallic chemistry. nih.gov The presence of substituents like the chloro and methoxy (B1213986) groups on the 2-Chloro-7-methoxy-1,5-naphthyridine precursor dictates the regioselectivity of these elaboration strategies, guiding the synthetic pathway toward specific, complex targets. A notable example of a complex drug molecule built upon this core is Pyronaridine, an antimalarial agent which contains a 7-chloro-2-methoxybenzo[b] nih.govencyclopedia.pubnaphthyridine moiety. mdpi.com

Role of Halogenated Naphthyridines as Key Intermediates for Further Functionalization

Halogenated 1,5-naphthyridines, such as this compound, are highly valued as key intermediates in organic synthesis. nih.gov The significance of this compound lies in the reactivity of the chlorine atom at the C2 position, which serves as an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. nih.gov This reactivity provides a reliable handle for introducing a wide array of functional groups onto the naphthyridine core, enabling extensive molecular diversification.

The conversion of a 1,5-naphthyridin-2(1H)-one to the corresponding 2-chloro derivative using reagents like phosphorus oxychloride (POCl₃) is a common and effective strategy to activate the C2 position for subsequent reactions. nih.gov Once formed, the chloro-substituent can be displaced by various nucleophiles or engaged in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations include:

Amination: The chloro group can be substituted by amines through direct amination or, more commonly, via palladium-catalyzed methods like the Buchwald-Hartwig amination to yield 2-amino-1,5-naphthyridine derivatives. nih.gov

Sulfur Substitution: Reaction with sulfur-based nucleophiles, such as sodium methanethiol, allows for the introduction of sulfanyl (B85325) groups. nih.gov

Suzuki Cross-Coupling: Palladium-catalyzed coupling with aryl or heteroaryl boronic acids is a robust method for creating C-C bonds, attaching complex aromatic systems to the naphthyridine scaffold. researchgate.net

Stille Cross-Coupling: This reaction utilizes organotin reagents to form C-C bonds, providing another versatile route for adding organic substituents. nih.govacs.orgresearchgate.net

The following table summarizes key functionalization reactions starting from a 2-chloro-1,5-naphthyridine (B1368886) intermediate.

Reaction TypeReagents/CatalystResulting Functional Group at C2
Buchwald-Hartwig AminationAmine (R-NH₂), Pd catalyst, Ligand (e.g., XantPhos)Amino (e.g., -NHR)
Suzuki CouplingBoronic Acid (R-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Heteroaryl (e.g., -Ph)
Stille CouplingOrganostannane (R-SnBu₃), Pd CatalystAryl/Alkenyl (e.g., -Pyridine)
Nucleophilic SubstitutionSodium Methanethiol (NaSMe)Methylsulfanyl (-SMe)

Development of Diverse Drug-Like Scaffolds from Naphthyridine Cores

The 1,5-naphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and serves as a core for a wide range of therapeutic agents. encyclopedia.pub The functionalization capabilities of intermediates like this compound are central to the development of diverse, drug-like molecules. By strategically modifying the C2 position, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological receptors.

Research has shown that 1,5-naphthyridine derivatives possess a broad spectrum of biological activities. They have been developed as potent and selective inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.gov For instance, novel 1,5-naphthyridine derivatives have been identified as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov

Furthermore, fused systems derived from this core have shown significant promise. A derivative, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] nih.govencyclopedia.pubnaphthyridin-10-amine, was found to exhibit good cytotoxicity and function as a Topoisomerase I inhibitor. encyclopedia.pub Similarly, the antimalarial drug Pyronaridine is based on a 7-chloro-2-methoxybenzo[b] nih.govencyclopedia.pubnaphthyridine structure, underscoring the therapeutic relevance of this specific substitution pattern in creating complex, bioactive scaffolds. mdpi.com

Naphthyridines as Ligands in Metal Complex Formation

The 1,5-naphthyridine ring system contains two nitrogen atoms that can act as donors, making it an effective ligand in coordination chemistry. nih.gov Due to the geometric arrangement of these nitrogen atoms, they typically cannot bind to the same metal center, allowing the scaffold to function as either a monodentate or a bridging bidentate ligand. nih.gov This property is exploited in the construction of polynuclear metal complexes.

Halogenated precursors like 2-chloro-1,5-naphthyridine are instrumental in synthesizing more elaborate ligands. For example, Stille coupling reactions can be used to attach other heterocyclic coordinating units (like a pyridine (B92270) ring) to the C2 position, creating novel multidentate ligands. acs.orgresearchgate.net These tailored ligands have been used to form complexes with a variety of transition metals, including ruthenium and rhodium. nih.govacs.org The resulting metal complexes are studied for their electrochemical properties and potential applications in catalysis and materials science. acs.org Additionally, 1,5-naphthyridine derivatives have been used to form complexes with lanthanide metals, such as europium, which can exhibit high photoluminescence quantum yields, making them suitable for applications as light-emitting materials. nih.gov

Applications in Scaffold Diversification Libraries

In modern drug discovery, the generation of chemical libraries containing a diverse set of related compounds is essential for screening against biological targets. The 1,5-naphthyridine scaffold is well-suited for the creation of such libraries due to its chemical stability and the presence of multiple sites for functionalization. mdpi.com Intermediates like this compound are ideal starting points for scaffold diversification.

The reactive chloro group provides a key anchor point for introducing diversity. By applying a range of the cross-coupling and nucleophilic substitution reactions described previously (Section 6.2), a single starting material can be converted into a large library of analogs, each with a unique substituent at the C2 position. Further diversity can be introduced by targeting other positions on the ring system. For example, studies on related tetrahydro-1,5-naphthyridine scaffolds have demonstrated that the N1 nitrogen can react with a wide range of electrophiles, allowing for the construction of a 24-membered library from a single core. mdpi.comnih.gov This strategy of leveraging a reactive handle on a core scaffold is fundamental to diversity-oriented synthesis and has been applied to create libraries of dimeric benzo[b] nih.govencyclopedia.pubnaphthyridines for exploring treatments for prion diseases. encyclopedia.pub

Structure Reactivity and Structure Property Relationships in 2 Chloro 7 Methoxy 1,5 Naphthyridine Derivatives Synthetic and Theoretical Focus

Impact of Substituent Position and Nature on Synthetic Accessibility and Reaction Pathways

The synthetic accessibility of 2-Chloro-7-methoxy-1,5-naphthyridine derivatives is profoundly influenced by the location and electronic nature of its substituents. The chlorine atom at the C2 position and the methoxy (B1213986) group at the C7 position are pivotal in directing the synthetic routes and determining the feasibility of various chemical transformations.

The chlorine atom at the 2-position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the synthesis of diverse libraries of 1,5-naphthyridine (B1222797) derivatives. For instance, the chloro group can be readily displaced by amines to furnish 2-amino-1,5-naphthyridines.

The synthesis of the core 2-chloro-1,5-naphthyridine (B1368886) structure itself is often achieved by treating the corresponding 1,5-naphthyridin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a key step in making the C2 position reactive for further derivatization.

Furthermore, the presence of other functional groups on the naphthyridine ring can modulate the reactivity of the chloro and methoxy groups. For example, the synthesis of functionalized 2-chloro-1,5-naphthyridine derivatives, such as those bearing a carbaldehyde group, can be accomplished through methods like the Vilsmeier-Haack reaction. This reaction on an N-(pyridin-3-yl)acetamide precursor leads to electrophilic cyclization, followed by chlorination and formylation, directly yielding a 2-chloro-1,5-naphthyridine-3-carbaldehyde. This intermediate is a valuable building block for more complex structures.

Influence of Halogen and Methoxy Groups on Regioselectivity in Chemical Transformations

The chlorine and methoxy groups in this compound exert a strong directing influence on the regioselectivity of subsequent chemical reactions. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group, combined with the inherent electronic properties of the 1,5-naphthyridine core, dictates the preferred sites for electrophilic and nucleophilic attack.

The 1,5-naphthyridine ring system itself has a reactivity pattern with some similarities to quinoline (B57606). nih.gov Electrophilic substitutions, such as nitration and bromination, are influenced by the existing substituents. For instance, in related benzonaphthyridine systems, nitration tends to occur on the benzene (B151609) ring, while bromination can occur on the pyridine (B92270) ring. mdpi.com

In the case of this compound, the chlorine at C2 makes this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the selective introduction of various nucleophiles at this position. The methoxy group at C7, being an electron-donating group, can influence the electron density of the ring system and potentially direct reactions at other positions, although the primary site of nucleophilic attack remains the carbon bearing the halogen.

The regioselectivity can also be controlled by sterically hindering certain positions. For example, bulky Lewis acids can be used to activate heteroaromatic rings for C-H perfluoroalkylation while sterically blocking the 2-position, thereby directing the reaction to the 4-position. nih.gov

Electronic and Steric Effects of Substituents on Molecular Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric effects imparted by its substituents. These effects govern the stability of intermediates and transition states, thereby influencing reaction rates and pathways. francis-press.com

Steric Effects: Steric hindrance can play a significant role in determining the outcome of reactions. Bulky substituents near a reactive site can impede the approach of reagents, potentially leading to reactions at less sterically hindered positions. This principle is utilized in controlling regioselectivity, as seen in the use of bulky Lewis acids to direct functionalization away from the 2-position. nih.gov

The combination of these electronic and steric factors is crucial for understanding and predicting the chemical behavior of this compound and its derivatives.

Correlation of Computational Data with Synthetic Outcomes and Spectroscopic Observations

Computational chemistry provides powerful tools to understand and predict the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be used to model molecular structures, vibrational frequencies, and electronic properties. mdpi.com

Correlation with Synthetic Outcomes: Theoretical calculations can help rationalize observed synthetic outcomes. For instance, calculations of electron density and molecular orbitals can identify the most electron-deficient carbons, which are the most likely sites for nucleophilic attack. This can explain the high reactivity of the C2 position in this compound towards nucleophiles. Computational studies can also shed light on reaction mechanisms, for example, by indicating that C-halogen bond formation may occur via an SNAr pathway. researchgate.net

Correlation with Spectroscopic Observations: Computational methods are invaluable for interpreting spectroscopic data. Theoretical vibrational spectra, calculated using DFT, can be compared with experimental infrared (IR) and Raman spectra to assign vibrational modes. mdpi.com For example, the calculated frequencies for C-Cl and C-O stretching vibrations can be matched with observed bands in the experimental spectra, confirming the presence of these functional groups. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in structure elucidation.

Below is a table summarizing the types of computational and spectroscopic data that can be correlated:

Computational DataSpectroscopic DataCorrelation
Optimized Molecular GeometryX-ray CrystallographyComparison of bond lengths and angles to validate theoretical models.
Calculated Vibrational FrequenciesIR and Raman SpectraAssignment of observed spectral bands to specific molecular vibrations. mdpi.com
Calculated NMR Chemical Shifts¹H and ¹³C NMR SpectraAiding in the assignment of peaks and confirmation of molecular structure.
Molecular Orbital AnalysisUV-Vis SpectroscopyUnderstanding electronic transitions and predicting absorption wavelengths.
Mulliken Population AnalysisReactivity StudiesCorrelating calculated atomic charges with observed sites of electrophilic or nucleophilic attack. researchgate.net

This integrated approach, combining synthetic experiments with computational and spectroscopic analysis, provides a comprehensive understanding of the structure-property relationships in this compound and its derivatives.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Strict adherence to stoichiometry (e.g., POCl₃:substrate ratio ≥ 3:1), inert atmosphere (N₂/Ar), and post-reaction quenching (ice-water) to prevent hydrolysis. Document intermediates (TLC/Rf values) and characterize products via melting points, NMR, and HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.